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molecular formula C15H14ClN3O2 B8754092 5-Chloro-3-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

5-Chloro-3-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

Cat. No. B8754092
M. Wt: 303.74 g/mol
InChI Key: PYIJHTHRVRUNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569295B2

Procedure details

1 (90 mg, 0.3 mmol) and TFA (2 mL) were added to a 5 mL sealed tube, and stirred overnight at 80° C. The TFA was removed, and the material was suspended in ether. The resulting precipitate was filtered to provide 3 (56 mg, 99% yield). LC-MS (M+H=184, obsd.=184). 1H NMR: (DMSO-D6) δ 4.37 (s, 2H); 7.03(d, 2H); 7.13 (s, 1H); 8.02 (d, 1H); 9.77 (s, 1H).
Name
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[CH2:10][N:9](CC3C=CC(OC)=CC=3)[C:8](=[O:21])[NH:7][C:6]=2[N:5]=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>>[Cl:1][C:2]1[C:11]2[CH2:10][NH:9][C:8](=[O:21])[NH:7][C:6]=2[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
ClC1=CC=NC=2NC(N(CC21)CC2=CC=C(C=C2)OC)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
The TFA was removed
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=NC=2NC(NCC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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